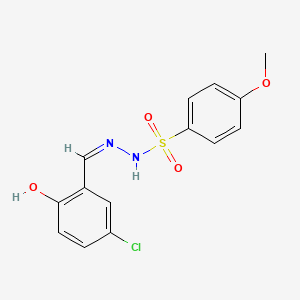
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as CHBMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide varies depending on its application. In medicinal chemistry, it has been suggested that N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide exerts its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties are due to its ability to coordinate with metal ions, which leads to energy transfer and emission of light.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's fluorescent properties have been utilized for sensing metal ions in biological and environmental samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its versatility in various scientific fields. Its ability to coordinate with metal ions makes it an attractive candidate for fluorescent sensing applications. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide research. In medicinal chemistry, further studies are needed to fully elucidate its anti-inflammatory and anti-cancer mechanisms of action. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide's potential use as a fluorescent probe for metal ions in biological and environmental samples can be further explored. Additionally, its potential use in water treatment can be investigated in more detail.
Méthodes De Synthèse
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide involves the reaction between 5-chloro-2-hydroxybenzaldehyde and 4-methoxybenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has been explored for its potential use in organic electronics and as a fluorescent probe for metal ions. In addition, N'-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been studied for its potential use in water treatment, as it has been shown to be an effective adsorbent for heavy metal ions.
Propriétés
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-16-9-10-8-11(15)2-7-14(10)18/h2-9,17-18H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFCFBYVFVEHD-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)
![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)